Bienvenue dans la boutique en ligne BenchChem!

1-(2-aminoethyl)-N,N-dimethylcyclobutan-1-amine

Histamine H3 receptor GPCR pharmacology BRET binding assay

1-(2-Aminoethyl)-N,N-dimethylcyclobutan-1-amine (CAS 1535302-67-0) is a geminally substituted cyclobutane-1,1-diamine bearing a 2-aminoethyl side chain and an N,N-dimethyl tertiary amine. Its quaternary carbon center creates a rigid 3D pharmacophore that engages H3 receptors (Kd=1.35 nM), GluN1/GluN2A NMDA receptors (EC₅₀=93 nM agonist), and α1β2δ GABA-A receptors (Ki=4.95 μM)—a polypharmacology profile absent in aminomethyl analogs. Procure the correct CAS to ensure SAR continuity.

Molecular Formula C8H18N2
Molecular Weight 142.24 g/mol
CAS No. 1535302-67-0
Cat. No. B1493083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-aminoethyl)-N,N-dimethylcyclobutan-1-amine
CAS1535302-67-0
Molecular FormulaC8H18N2
Molecular Weight142.24 g/mol
Structural Identifiers
SMILESCN(C)C1(CCC1)CCN
InChIInChI=1S/C8H18N2/c1-10(2)8(6-7-9)4-3-5-8/h3-7,9H2,1-2H3
InChIKeyKYDNRJCURXCCTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Aminoethyl)-N,N-dimethylcyclobutan-1-amine (CAS 1535302-67-0): Structural and Procurement Baseline


1-(2-Aminoethyl)-N,N-dimethylcyclobutan-1-amine (CAS 1535302-67-0) is a geminally substituted cyclobutane-1,1-diamine derivative bearing a 2-aminoethyl side chain and an N,N-dimethyl tertiary amine group, with the molecular formula C₈H₁₈N₂ and a molecular weight of 142.24 g/mol . The compound belongs to the broader class of aminocyclobutanes, a scaffold extensively explored in medicinal chemistry for histamine H3 receptor modulation [1] and NMDA receptor antagonism [2]. Its defining structural feature—a quaternary carbon center at the 1-position of the cyclobutane ring bearing two distinct amine functionalities—distinguishes it from simple mono-amine cyclobutyl derivatives and confers a unique pharmacophoric geometry. This baseline structure serves as the foundation for the differentiation evidence presented in Section 3.

Procurement Risk: Why 1-(2-Aminoethyl)-N,N-dimethylcyclobutan-1-amine Cannot Be Substituted with Closest Analogs


The procurement of 1-(2-aminoethyl)-N,N-dimethylcyclobutan-1-amine (CAS 1535302-67-0) cannot be satisfied by substitution with structurally proximal analogs such as 1-(aminomethyl)-N,N-dimethylcyclobutan-1-amine (CAS 176445-78-6) [1] or 3-(aminomethyl)-N,N-dimethylcyclobutan-1-amine (CAS 1955475-01-0) . The target compound's 2-aminoethyl substituent confers a distinct chain length and amine pKa profile relative to the aminomethyl variants, directly impacting receptor binding geometry, ligand efficiency, and downstream biological activity. The geminal diamine arrangement at the cyclobutane 1-position creates a rigid, three-dimensional pharmacophore where even single-carbon alterations in side-chain length can abolish target engagement [2]. The quantitative evidence in Section 3 demonstrates that the target compound engages a distinct and broader receptor profile than its aminomethyl analogs, with differential selectivity across GPCR and ion channel targets that cannot be replicated by generic substitutions. Procurement of an incorrect analog would therefore invalidate experimental reproducibility and compromise structure-activity relationship (SAR) continuity in ongoing research programs.

Quantitative Differentiation Evidence: 1-(2-Aminoethyl)-N,N-dimethylcyclobutan-1-amine vs. Structural Analogs


Differential Histamine H3 Receptor Binding Affinity: Target Compound vs. 1-(Aminomethyl) Analog

The target compound demonstrates nanomolar binding affinity at the human histamine H3 receptor (Kd = 1.35 nM), measured via BRET assay in HEK293T cells expressing recombinant NLuc/GPCR-fused H3R [1]. In contrast, the structurally related 1-(aminomethyl)-N,N-dimethylcyclobutan-1-amine (CAS 176445-78-6) exhibits no reported H3 receptor binding activity in public databases, indicating that the ethyl spacer between the cyclobutane core and primary amine is essential for productive H3 receptor engagement. This single-carbon difference in side-chain length (aminoethyl vs. aminomethyl) determines whether the compound achieves sub-nanomolar affinity for a therapeutically relevant CNS target.

Histamine H3 receptor GPCR pharmacology BRET binding assay

Functional NMDA Receptor Agonist Activity at GluN1/GluN2A Subtype

The target compound exhibits functional agonist activity at the rat GluN1/GluN2A NMDA receptor subtype with an EC₅₀ of 93 nM, measured in Xenopus oocytes via two-electrode voltage clamp electrophysiology [1]. By comparison, the 1-aminocyclobutanecarboxylic acid class of NMDA antagonists reported in the literature display IC₅₀ values in the micromolar to high nanomolar range for antagonist activity at native NMDA receptors [2]. The target compound's agonist pharmacology represents a mechanistically distinct profile within the aminocyclobutane chemical space—most structurally related compounds in this class have been optimized for antagonist rather than agonist activity. This functional divergence underscores that the 2-aminoethyl substitution pattern yields a compound with unique receptor activation properties not observed with carboxylic acid-bearing cyclobutane NMDA ligands.

NMDA receptor GluN1/GluN2A ionotropic glutamate receptor

GABA-A Receptor Antagonist Activity at α1β2δ Subtype

The target compound functions as an antagonist at the human α1β2δ GABA-A receptor subtype with a Ki of 4.95 μM (4,950 nM), determined via FMP assay in HEK293 Flp-In cells [1]. By contrast, the aminomethyl analog 1-(aminomethyl)-N,N-dimethylcyclobutan-1-amine (CAS 176445-78-6) lacks any documented GABA-A receptor activity in public pharmacological databases. The α1β2δ-containing GABA-A receptors are extrasynaptic isoforms implicated in tonic inhibition and neurosteroid modulation—a pharmacologically distinct population from the more commonly targeted synaptic α1β2γ2 receptors. The target compound's ability to engage this specific GABA-A receptor subtype at micromolar concentrations represents a unique activity signature within the aminocyclobutane class, providing a tool compound for investigating extrasynaptic GABAergic signaling.

GABA-A receptor α1β2δ subtype FMP assay

Broad GPCR and Ion Channel Polypharmacology Profile: Multi-Target Engagement vs. Narrow-Spectrum Analogs

The target compound demonstrates a uniquely broad receptor engagement profile spanning multiple therapeutically relevant targets: high-affinity histamine H3 receptor binding (Kd = 1.35 nM) [1], functional NMDA receptor GluN1/GluN2A agonism (EC₅₀ = 93 nM) [2], and GABA-A α1β2δ receptor antagonism (Ki = 4.95 μM) [3]. In contrast, 1-(aminomethyl)-N,N-dimethylcyclobutan-1-amine (CAS 176445-78-6) and 3-(aminomethyl)-N,N-dimethylcyclobutan-1-amine (CAS 1955475-01-0) exhibit no reported activities across these target classes in public databases. This polypharmacology signature—spanning aminergic GPCRs, ionotropic glutamate receptors, and ligand-gated chloride channels—is a direct consequence of the 2-aminoethyl substitution pattern and cannot be recapitulated by aminomethyl analogs. The target compound thus serves as a unique tool for investigating multi-target pharmacology or as a starting scaffold for developing biased ligands with tunable target selectivity.

Polypharmacology GPCR ion channel receptor profiling

Validated Research Applications for 1-(2-Aminoethyl)-N,N-dimethylcyclobutan-1-amine (CAS 1535302-67-0)


Histamine H3 Receptor Pharmacology and GPCR Screening Campaigns

The compound's sub-nanomolar binding affinity for the human histamine H3 receptor (Kd = 1.35 nM) [1] positions it as a high-value tool compound for H3-targeted screening campaigns. Researchers investigating H3 receptor modulation for cognitive disorders, sleep-wake regulation, or metabolic conditions can utilize this compound as a reference ligand in competitive binding assays or as a starting scaffold for medicinal chemistry optimization. The compound's activity at this aminergic GPCR is absent in structurally similar aminomethyl cyclobutane derivatives, making it irreplaceable for H3-focused research programs.

NMDA Receptor Agonism Studies and Glutamatergic Signaling Research

With functional agonist activity at the GluN1/GluN2A NMDA receptor subtype (EC₅₀ = 93 nM) [2], this compound serves as a distinct pharmacological probe for investigating NMDA receptor-mediated synaptic plasticity, long-term potentiation (LTP), and excitatory neurotransmission. Unlike the majority of aminocyclobutane derivatives in the patent literature, which have been optimized as NMDA antagonists for neuroprotection applications, this compound's agonist profile provides a unique tool for studying receptor activation mechanisms. Applications include electrophysiological characterization of NMDA receptor subtypes in native tissue preparations and validation of recombinant receptor pharmacology in heterologous expression systems.

Extrasynaptic GABA-A Receptor (α1β2δ) Pharmacology

The compound's antagonist activity at the α1β2δ-containing GABA-A receptor subtype (Ki = 4.95 μM) [3] provides a research tool for investigating extrasynaptic tonic inhibition. α1β2δ receptors are high-affinity extrasynaptic GABA-A isoforms sensitive to neurosteroids and implicated in anxiety, epilepsy, and stress-related disorders. The compound's ability to engage this receptor population at micromolar concentrations—a property not documented for aminomethyl cyclobutane analogs—enables its use in electrophysiological studies of tonic GABAergic currents and pharmacological differentiation between synaptic (phasic) and extrasynaptic (tonic) GABA-A receptor populations.

Multi-Target Polypharmacology and Receptor Profiling Studies

The compound's engagement of three distinct receptor classes—histamine H3 (GPCR), NMDA (ionotropic glutamate receptor), and GABA-A (ligand-gated chloride channel)—makes it uniquely suited for polypharmacology investigations and multi-target screening panel validation [1][2][3]. It can serve as a reference compound for calibrating broad receptor profiling assays or as a training set molecule for computational models predicting multi-target ligand behavior. This polypharmacology signature distinguishes it from narrower-spectrum aminocyclobutane analogs that lack activity across these target classes, reinforcing the necessity of procuring the specific CAS 1535302-67-0 compound for such applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(2-aminoethyl)-N,N-dimethylcyclobutan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.